molecular formula C11H10FN B11913951 7-Fluoro-2,4-dimethylquinoline CAS No. 708-72-5

7-Fluoro-2,4-dimethylquinoline

Cat. No.: B11913951
CAS No.: 708-72-5
M. Wt: 175.20 g/mol
InChI Key: CGAZFIDGJQHSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2,4-dimethylquinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,4-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 4-fluoroaniline with appropriate reagents to form the desired quinoline structure . Another approach involves the use of cyclocondensation reactions with various catalysts such as magnesium chloride or cupric nitrate .

Industrial Production Methods: Industrial production of fluorinated quinolines often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,4-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives with enhanced biological activities .

Scientific Research Applications

7-Fluoro-2,4-dimethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,4-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to its antibacterial effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 7-Fluoro-4-chloroquinoline
  • 6,7-Difluoroquinoline
  • 5,6,7,8-Tetrachloroquinoline

Comparison: 7-Fluoro-2,4-dimethylquinoline is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. For example, the presence of both fluorine and methyl groups can enhance its lipophilicity and ability to penetrate biological membranes .

Biological Activity

7-Fluoro-2,4-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial, antineoplastic, and antimalarial agent. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8F N
  • Molecular Weight : Approximately 165.18 g/mol
  • Structure : The compound features a quinoline ring with a fluorine atom at the 7-position and methyl groups at the 2 and 4 positions, contributing to its unique electronic properties and biological reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : The compound may inhibit bacterial growth by interfering with DNA replication or inhibiting specific enzymes critical for bacterial survival.
  • Antimalarial Activity : It targets Plasmodium falciparum by inhibiting hematin crystallization, a crucial process for the parasite's heme detoxification. This mechanism is common among quinoline derivatives .
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activity of this compound and related compounds based on various studies:

Compound Biological Activity IC50 (μM) Reference
This compoundAntimalarial against P. falciparum0.014 - 5.87
This compoundAntibacterial against multiple strainsModerate to High
7-Fluoro-4-chloroquinolineAnticancer (MCF-7 cell line)IC50 < 50
6-(tert-butyl)-8-fluoroquinolineEnhanced lipophilicity and solubilityVaries

Antimalarial Activity

A study evaluating various quinoline derivatives found that this compound exhibited potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The compound's IC50 values ranged from 0.0140.014 to 5.87μM5.87\mu M, indicating its effectiveness compared to standard treatments .

Anticancer Research

Research into the anticancer properties of related quinoline derivatives showed that some compounds with similar structures demonstrated significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). For instance, derivatives with modifications at the quinoline ring were found to have IC50 values below 50μM50\mu M, highlighting their potential for further development in cancer therapy .

Properties

CAS No.

708-72-5

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

7-fluoro-2,4-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3

InChI Key

CGAZFIDGJQHSBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.